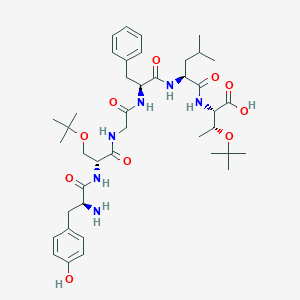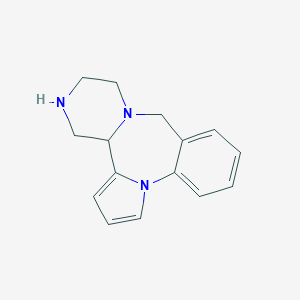
Isonoraptazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonoraptazepine is a synthetic compound developed by pharmaceutical researchers for its potential therapeutic applications. It belongs to the class of compounds known as raptazepines, which are known for their ability to modulate the activity of certain neurotransmitters in the brain. Isonoraptazepine has been the subject of much scientific research, with studies investigating its synthesis, mechanism of action, and potential applications in treating various neurological disorders.
Mecanismo De Acción
The mechanism of action of isonoraptazepine is not fully understood, but it is believed to act as a modulator of neurotransmitter activity in the brain. Specifically, it has been shown to increase the activity of serotonin and dopamine, two neurotransmitters that play a key role in regulating mood and emotion. It may also act on other neurotransmitter systems, such as the GABAergic system, to produce its effects.
Efectos Bioquímicos Y Fisiológicos
Isonoraptazepine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased levels of serotonin and dopamine in the brain, as well as changes in the activity of other neurotransmitter systems. It has also been shown to improve cognitive function in animal models and in vitro studies, suggesting potential applications in treating cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using isonoraptazepine in lab experiments include its high potency and selectivity for certain neurotransmitter systems, as well as its ability to produce specific biochemical and physiological effects. However, its limitations include the need for specialized equipment and expertise to synthesize and handle the compound, as well as the limited availability of the compound for research purposes.
Direcciones Futuras
There are several potential future directions for research on isonoraptazepine. One area of focus could be on its potential as a treatment for depression and anxiety disorders, as well as its potential to improve cognitive function in patients with Alzheimer's disease. Other areas of focus could include investigating its effects on other neurotransmitter systems, as well as optimizing its synthesis and formulation for clinical use. Overall, isonoraptazepine represents a promising area of research for the development of novel treatments for neurological disorders.
Métodos De Síntesis
The synthesis of isonoraptazepine involves several steps, beginning with the reaction of an amine with a ketone to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product. The synthesis of isonoraptazepine has been optimized through various modifications to the reaction conditions, resulting in higher yields and improved purity.
Aplicaciones Científicas De Investigación
Isonoraptazepine has been the subject of extensive scientific research, with studies investigating its potential applications in treating various neurological disorders. One area of focus has been its potential as a treatment for depression and anxiety disorders, as it has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine. Other studies have investigated its potential as a treatment for epilepsy and other seizure disorders, as well as its ability to improve cognitive function in patients with Alzheimer's disease.
Propiedades
Número CAS |
122485-01-2 |
|---|---|
Nombre del producto |
Isonoraptazepine |
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaene |
InChI |
InChI=1S/C15H17N3/c1-2-5-13-12(4-1)11-17-9-7-16-10-15(17)14-6-3-8-18(13)14/h1-6,8,15-16H,7,9-11H2 |
Clave InChI |
HYVNCVDAKNYUHU-UHFFFAOYSA-N |
SMILES |
C1CN2CC3=CC=CC=C3N4C=CC=C4C2CN1 |
SMILES canónico |
C1CN2CC3=CC=CC=C3N4C=CC=C4C2CN1 |
Sinónimos |
12,13,14,14a-tetrahydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine isonoraptazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




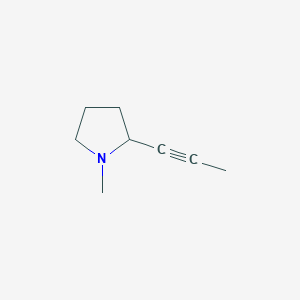
![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
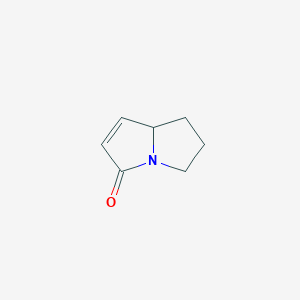
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
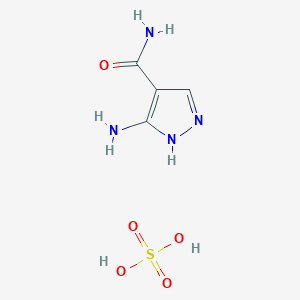
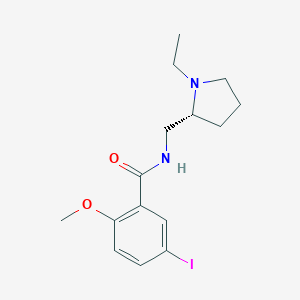
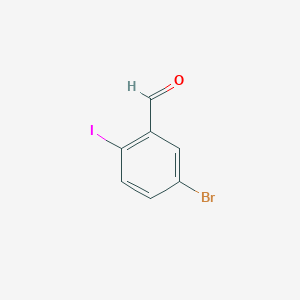
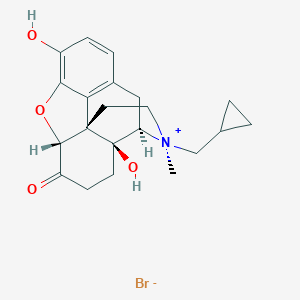

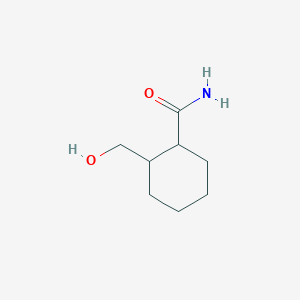

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
